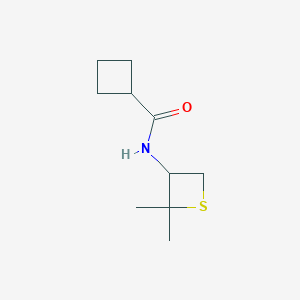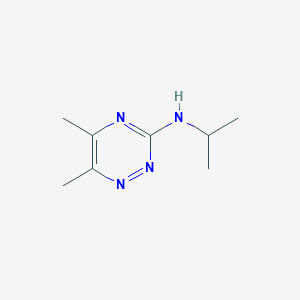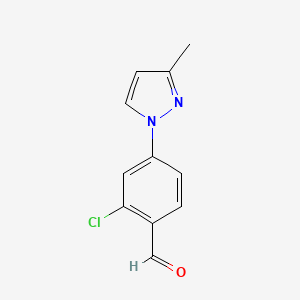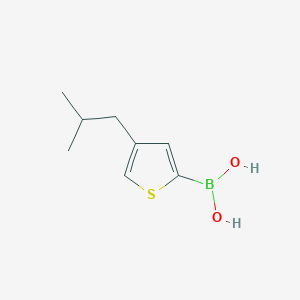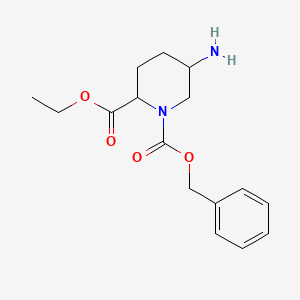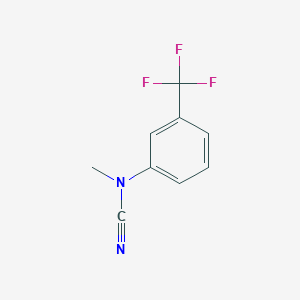![molecular formula C12H23FN2O B13332250 3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of fluorinated piperidine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to a bipiperidine structure, which includes two piperidine rings connected by a single bond. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol typically involves the introduction of the fluoroethyl group into the bipiperidine structure. One common method is the nucleophilic substitution reaction, where a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, reacts with a bipiperidine precursor under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during large-scale production.
化学反应分析
Types of Reactions
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluoroethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluoroethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of various substituted bipiperidine derivatives.
科学研究应用
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the fluorine atom.
作用机制
The mechanism of action of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Fluoroethylbenzene: Contains a fluoroethyl group attached to a benzene ring.
2-Fluoroethanol: A simple fluorinated alcohol with similar functional groups.
Fluoroethyl-substituted triazoles: Compounds with a fluoroethyl group attached to a triazole ring.
Uniqueness
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol is unique due to its bipiperidine structure, which provides a distinct framework for chemical modifications and biological interactions. The presence of the fluoroethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H23FN2O |
|---|---|
分子量 |
230.32 g/mol |
IUPAC 名称 |
3-(2-fluoroethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C12H23FN2O/c13-5-1-10-9-15(8-4-12(10)16)11-2-6-14-7-3-11/h10-12,14,16H,1-9H2 |
InChI 键 |
SBEGEVHQWRQTOD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2CCC(C(C2)CCF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)



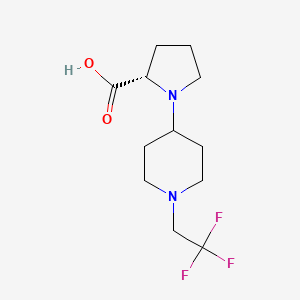
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)
